molecular formula C44H88NO8P B053569 1,2-Distearoyl-sn-glycero-3-phosphocholine CAS No. 816-94-4

1,2-Distearoyl-sn-glycero-3-phosphocholine

Cat. No. B053569
CAS RN: 816-94-4
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-HUESYALOSA-N
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Description

DSPC is a phospholipid containing the saturated long-chain (18:0) stearic acid inserted at the sn-1 and sn-2 positions . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .


Molecular Structure Analysis

The molecular formula of DSPC is C44H88NO8P, and its molecular weight is 790.15 . It contains a phosphatidylcholine head group .


Chemical Reactions Analysis

DSPC is used in the generation of micelles, liposomes, and other types of artificial membranes . It may decompose upon combustion or in high temperatures to generate poisonous fume .


Physical And Chemical Properties Analysis

DSPC is a white to almost white powder . It is stored at temperatures below 0°C .

Scientific Research Applications

Inhalation Field

In the inhalation field, DSPC is considered to be generally recognized as safe (GRAS), comprising materials that are endogenous to the lungs and locally present in large quantities . It is used to form liposomes which are known to promote an increase in drug retention time and reduce the toxicity of drugs after administration .

Toxicology

DSPC has been evaluated for its potential toxicity, particularly for pulmonary administration. Studies have shown that the use of DSPC is safe for pulmonary administration, given the use of air and vehicle controls in a range of inhalation toxicology studies as well as negative genotoxicity and also reproductive toxicity results .

Drug Delivery Systems

DSPC plays a crucial role in forming lipid nanoparticles which are used in mRNA vaccines . It protects the mRNA, which is translated into proteins to fight against viruses .

Generation of Artificial Membranes

DSPC is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . The transition temperature of DSPC is approximately 55°C in a multilamellar aqueous solution .

PEGylated Nanoemulsions

DSPC is used in PEGylated nanoemulsions. It has been demonstrated that DSPC in PEGylated nanoemulsions may mask the interface between the main chain of PEG and the hydrophobic segment, inhibiting the recognition and binding of anti-PEG IgM to PEGylated nanoemulsions, and evidently weakening the accelerated blood clearance (ABC) phenomenon .

Pharmaceutical Excipient

DSPC has been published in FDA’s Global Substance Registration System (G-SRS) and CDER Inactive Ingredient Database (IID) . This indicates its recognition as a safe and effective excipient in pharmaceutical formulations.

Future Directions

DSPC is a key component in the field of drug delivery, particularly in the formation of liposomes and lipid nanoparticles. Its role in these areas is likely to continue to be a focus of future research .

properties

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231218
Record name 1,2-Distearoyl-sn-3-phosphacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Distearoyl-sn-glycero-3-phosphocholine

CAS RN

816-94-4
Record name 1,2-Distearoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-94-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyl-sn-3-phosphacholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSPC
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Record name 1,2-Distearoyl-sn-3-phosphacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
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Record name 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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